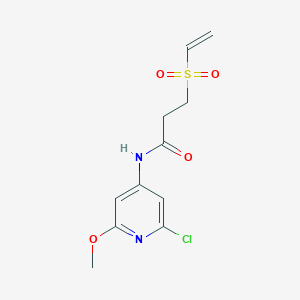

N-(furan-2-ylmethyl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

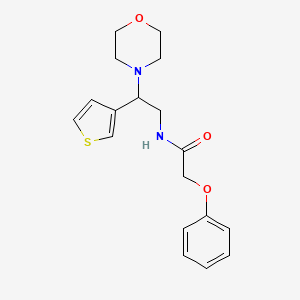

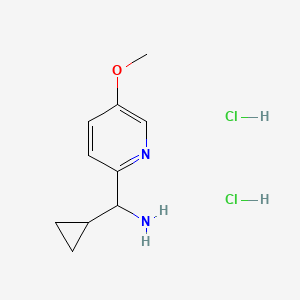

“N-(furan-2-ylmethyl)ethanesulfonamide”, also known as 2-(furan-2-ylmethylsulfonamido)ethane or FSAE, is a sulfonamide drug. It has a molecular formula of C7H11NO3S and a molecular weight of 189.23 .

Synthesis Analysis

The synthesis of amide derivatives containing furan rings, such as this compound, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . The dihedral angle between furan and pyridine rings in similar molecules is around 73.52 (14)° . The compound crystallizes in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis

Furfural, a compound related to this compound, can undergo typical aldehyde reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions, as well as others associated with the furan ring such as electrophilic aromatic substitution or hydrogenation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the average mass of the compound is 189.232 Da . More detailed properties such as density, solubility, and others would require specific experimental measurements.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-(furan-2-ylmethyl)ethanesulfonamide and its derivatives are of significant interest in organic synthesis, particularly in the development of novel reactions and materials. For instance, the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides was achieved through a gold(I)-catalyzed cascade reaction, demonstrating the potential of furan derivatives in complex organic syntheses and enriching gold carbenoid chemistry (Wang et al., 2014). Additionally, the study of isomorphous crystal structures of benzenesulfonamide derivatives highlighted the influence of intermolecular interactions, such as C-H...O and C-H...π, on crystal packing, indicating the relevance of these compounds in the study of molecular structures (Bats et al., 2001).

Renewable Biomass Conversion

Research on furan derivatives extends into renewable energy and materials science, particularly in the conversion of biomass into valuable chemicals. A notable process involves the selective dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key intermediate for producing furan-based plastics and chemicals from renewable resources (Román‐Leshkov et al., 2006). This process exemplifies the role of furan derivatives in facilitating the transition to a bio-based economy.

Energetic Materials and Corrosion Inhibition

The assembly of diverse N-O building blocks leading to energetic materials showcases the application of furan derivatives in synthesizing compounds with high density and excellent detonation properties, offering potential applications in the field of energetic materials (Zhang & Shreeve, 2014). Furthermore, nitrogenated derivatives of furfural, including compounds structurally related to this compound, have been studied as green corrosion inhibitors for mild steel, demonstrating their potential in materials protection and sustainability (Guimarães et al., 2020).

Catalysis and Material Science

Furan derivatives are also pivotal in catalysis and material science. For example, N,N'-Bisoxalamides have been used to enhance the catalytic activity in Cu-catalyzed coupling reactions, demonstrating the utility of furan derivatives in facilitating complex organic transformations (Bhunia et al., 2017). Additionally, the development of Co(III)-catalyzed synthesis techniques for indazoles and furans via C–H bond functionalization showcases the versatility of furan derivatives in synthesizing heterocycles, which are essential in pharmaceutical, agrochemical, and materials research (Hummel & Ellman, 2014).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-2-12(9,10)8-6-7-4-3-5-11-7/h3-5,8H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYPLXYJYCGJLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2673797.png)

![N-[4-(acetylamino)phenyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2673799.png)

![N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-Azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6,7-dimethoxyquinoline](/img/structure/B2673807.png)

![3-[(2-chlorobenzyl)amino]-1-(3,4-dimethylphenyl)pyrazin-2(1H)-one](/img/structure/B2673809.png)

![3-Fluorosulfonyloxy-5-[[(3S,4R)-3-methoxyoxan-4-yl]carbamoyl]pyridine](/img/structure/B2673810.png)